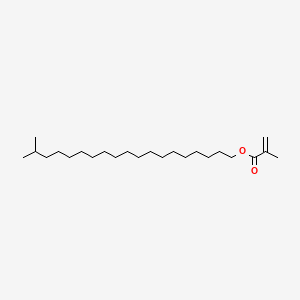

Dihexadecyl (R(R*,R*))-tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

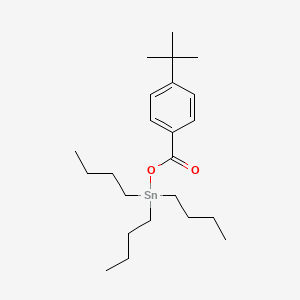

Le tartrate de dihexadécyl (R(R,R)) est un composé organique qui appartient à la classe des dérivés de l'acide tartrique. L'acide tartrique est une substance naturelle que l'on trouve dans diverses plantes, en particulier dans les raisins.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tartrate de dihexadécyl (R(R,R)) implique généralement l'estérification de l'acide tartrique avec l'hexadécanol. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Les conditions réactionnelles comprennent le chauffage du mélange sous reflux pour faciliter le processus d'estérification. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir du tartrate de dihexadécyl (R(R,R)) de haute pureté.

Méthodes de production industrielle

À l'échelle industrielle, la production du tartrate de dihexadécyl (R(R,R)) peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut encore améliorer la possibilité de mise à l'échelle de la synthèse. La production industrielle se concentre également sur la minimisation des déchets et la garantie de la durabilité du processus.

Analyse Des Réactions Chimiques

Types de réactions

Le tartrate de dihexadécyl (R(R,R)) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes ester en alcools.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes ester par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent entraîner une variété de dérivés fonctionnalisés.

Applications de la recherche scientifique

Le tartrate de dihexadécyl (R(R,R)) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme auxiliaire chiral dans la synthèse asymétrique pour induire la chiralité dans les molécules cibles.

Biologie : Investigated pour son rôle potentiel dans le métabolisme des lipides et les études des membranes cellulaires.

Médecine : Exploré pour son potentiel en tant qu'agent d'administration de médicaments en raison de sa nature amphiphile.

Industrie : Utilisé dans la formulation de tensioactifs et d'émulsifiants dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du tartrate de dihexadécyl (R(R,R)) implique son interaction avec les membranes biologiques et les protéines. Les longues chaînes hydrophobes lui permettent de s'intégrer dans les bicouches lipidiques, affectant potentiellement la fluidité et la perméabilité des membranes. Le groupe tartrate peut interagir avec des protéines ou des enzymes spécifiques, influençant leur activité et leur fonction. Ces interactions peuvent moduler diverses voies et processus cellulaires.

Applications De Recherche Scientifique

Dihexadecyl (R(R*,R*))-tartrate has several scientific research applications, including:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.

Mécanisme D'action

The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Composés similaires

Tartrate de dihexadécyl (R,R) : Un stéréoisomère avec des centres chiraux différents.

Tartrate de dihexadécyl (S,S) : Un autre stéréoisomère avec des configurations chirales opposées.

Tartrate de dihexadécyl (R,S) : Un diastéréoisomère avec un centre chiral inversé.

Unicité

Le tartrate de dihexadécyl (R(R,R)) est unique en raison de sa configuration chirale spécifique et de la présence de deux longues chaînes hydrophobes. Cette combinaison de caractéristiques confère des propriétés physicochimiques distinctes, le rendant adapté à des applications spécialisées dans la recherche et l'industrie.

Propriétés

Numéro CAS |

65270-95-3 |

|---|---|

Formule moléculaire |

C36H70O6 |

Poids moléculaire |

598.9 g/mol |

Nom IUPAC |

dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1 |

Clé InChI |

XBFGJARWBHKWFU-KKLWWLSJSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)